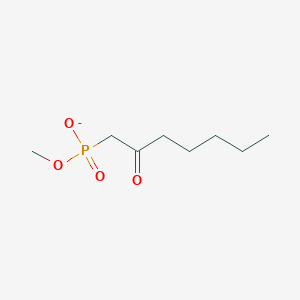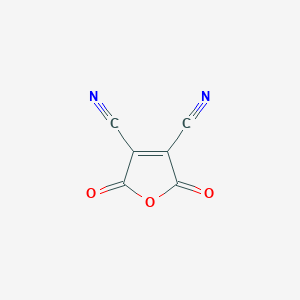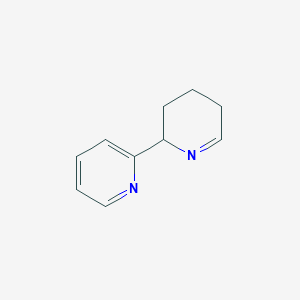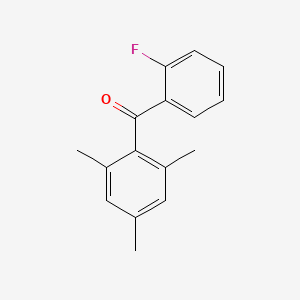
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate is an organic compound characterized by the presence of multiple fluorine atoms and an ester functional group. This compound is part of the family of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate typically involves the fluorination of hexenoic acid derivatives followed by esterification. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms into the hexenoic acid backbone. The resulting fluorinated acid is then esterified using ethanol in the presence of a catalyst like sulfuric acid to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of perfluorinated carboxylic acids or ketones.
Reduction: Formation of perfluorinated alcohols.
Substitution: Formation of various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a fluorinated drug candidate with improved metabolic stability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The ester functional group can undergo hydrolysis to release the active fluorinated acid, which can further interact with cellular targets.
Comparison with Similar Compounds
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate can be compared with other similar fluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications but has raised environmental and health concerns.
Perfluorodecanoic acid (PFDA): Another fluorinated compound with similar properties but different chain length and applications.
Fluorinated esters: Various fluorinated esters with different chain lengths and degrees of fluorination can be compared based on their chemical and physical properties.
This compound stands out due to its specific combination of fluorination and ester functionality, making it a versatile compound for various applications.
Properties
CAS No. |
63284-94-6 |
|---|---|
Molecular Formula |
C8H6F8O2 |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate |
InChI |
InChI=1S/C8H6F8O2/c1-2-18-5(17)7(13,14)8(15,16)6(11,12)4(10)3-9/h3H,2H2,1H3 |
InChI Key |
VPOCKWMHSQAPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(C(=CF)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)

![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)


![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)

![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)

![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)

